molecular formula C17H20N2O2 B2959953 1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea CAS No. 1396747-43-5

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea

Cat. No.: B2959953
CAS No.: 1396747-43-5
M. Wt: 284.359
InChI Key: WZZJSRLJUSMBAZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a synthetic urea derivative characterized by a hydroxy-substituted phenylpropyl chain and a 3-methylphenyl group. Its molecular formula is inferred as C₁₇H₁₈N₂O₂, with an approximate molecular weight of 296.3 g/mol.

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-6-5-9-15(12-13)19-17(21)18-11-10-16(20)14-7-3-2-4-8-14/h2-9,12,16,20H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJSRLJUSMBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of hydroxy and phenyl groups enhances its binding affinity to specific sites, which may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have indicated that it exhibits significant antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells, suggesting its role as a potential anticancer drug.

Antimicrobial Activity

In a study examining the antimicrobial properties of related urea derivatives, it was found that modifications in the phenyl groups significantly influenced their efficacy. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

Research focusing on the anticancer effects revealed that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis. A detailed study showed:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several urea derivatives, including this compound. The results indicated that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

YM022

  • Structural Differences: Incorporates a benzodiazepinone ring and 2-methylphenacyl group, absent in the target compound.
  • Functional Implications : Acts as a CCK2 receptor inverse agonist due to its rigid heterocyclic core, enabling constitutive activity modulation . The target compound’s simpler structure likely lacks this receptor specificity.

Product 14

  • Structural Differences : Features a 4-methoxyphenyl group (electron-donating) and diisopropyl urea substituents.
  • Functional Implications : The methoxy group may improve solubility in hydrophobic matrices for polymer conjugation, while diisopropyl groups reduce hydrogen-bonding capacity compared to the target’s unmodified urea .

1-(3-Isopropylphenyl)-3,3-dimethylurea

  • Structural Differences : Contains a dimethylated urea and 3-isopropylphenyl group.
  • The isopropyl group introduces greater steric bulk than the target’s 3-methylphenyl .

1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea

  • Structural Differences : Replaces the 3-methyl group with a trifluoromethyl (-CF₃) moiety.
  • Functional Implications : The -CF₃ group significantly increases lipophilicity (logP) and metabolic stability, making this analog more suited for prolonged in vitro studies compared to the target compound .

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